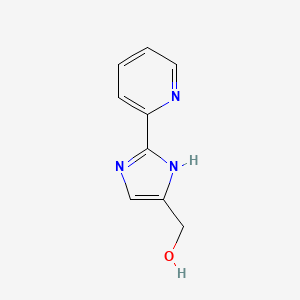

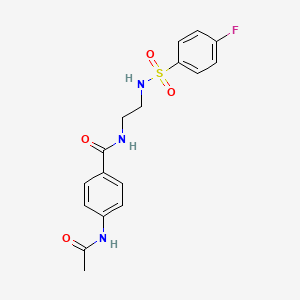

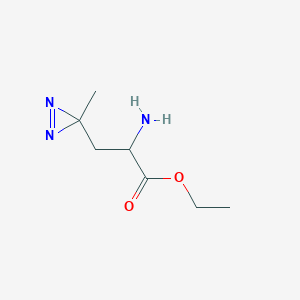

![molecular formula C21H29N3O2 B2497167 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide CAS No. 946217-45-4](/img/structure/B2497167.png)

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide and its derivatives involves multi-step chemical processes. One study reports the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, highlighting the structural modification approach to achieve desired pharmacological activities (Sakaguchi et al., 1992).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been analyzed through various techniques, including dynamic 1H NMR spectroscopy and X-ray crystallography. These studies provide insights into the barriers to rotation around carbon amino nitrogen bonds and the crystal structure of selected derivatives, offering a deeper understanding of their structural properties (Karlsen et al., 2002).

Chemical Reactions and Properties

Research has delved into the chemical reactions involving N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide, including aminolysis and addition reactions. These studies reveal the compound's reactivity and potential for forming new chemical bonds under various conditions (Fischer & Kalder, 1977).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the crystal structure of derivatives has been studied to understand the intermolecular interactions and packing motifs in the solid state (Pagola & Stephens, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for the practical application of these compounds. Studies exploring the reactions with Michael acceptors and hydroxylic compounds provide valuable information on the chemical versatility and potential applications of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide (Pole et al., 1996).

Aplicaciones Científicas De Investigación

Directed Metalations in Benzamide Derivatives

The reaction involving derivatives of benzamide, including N, N-diethyl 4-(N', N'-dimethylamino)-2-phenylselenobenzamide and others, demonstrates the potential of directed metalations in these compounds. This process can lead to the formation of selenoxanthones, showcasing an important chemical transformation in the field of organic chemistry (Brennan, Donnelly & Detty, 2003).

Development of Gastrointestinal Prokinetic Agents

Research into benzamide derivatives, especially modifications of metoclopramide, led to the synthesis of compounds with gastrointestinal prokinetic and antiemetic activities. This includes N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, highlighting the therapeutic potential of these compounds (Sakaguchi et al., 1992).

Aminolysis in Carbene-Alkoxy Groups

Studies on the interaction of dimethylamine with carbene-alkoxy groups have revealed insights into the behavior of such groups under various conditions. This research is significant for understanding the fundamental chemical properties of these compounds (Fischer & Kalder, 1977).

Synthetic Utility of Benzylidene and Ethylidene Acetals

Research on N,N-Dimethylbenzamide and its dimethyl acetals has shown their usefulness in reacting with vicinal cis-diols to form cyclic acetals. This discovery has applications in protecting groups for vicinal diols and indirect selective acylation (Hanessian & Moralioglu, 1972).

Reactions of Benzamide Diethylmercaptole

The study of the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds has provided valuable insights into the formation of α-dimethylaminobenzylidene derivatives and other heterocyclic compounds. This research enhances the understanding of the chemical properties and potential applications of these compounds (Mukaiyama & Yamaguchi, 1966).

Metabolism Studies of Psychedelic Substances

Investigations into the metabolic profile of novel psychedelic substances, like 25CN-NBOMe, in different biological systems, have provided crucial data for understanding their biochemical interactions and potential applications in research and diagnostics (Šuláková et al., 2021).

Light-Switchable Polymers

The development of cationic polymers that can be transformed into zwitterionic form upon light irradiation opens up possibilities in areas like DNA condensation and release, as well as antibacterial applications. This showcases the potential of these compounds in biotechnology and materials science (Sobolčiak et al., 2013).

LC Elution Characteristics in N-ethylbenzamides

Research on the liquid chromatographic retention of various N-ethylbenzamides has provided insights into their molecular connectivity and retention relationships. This study is significant for analytical chemistry, particularly in chromatography (Lehtonen, 1983).

Synthesis and Evaluation of Histone Deacetylase Inhibitors

The design and synthesis of N-acylhydrazone derivatives as histone deacetylase (HDAC) inhibitors underscore the potential of benzamide derivatives in developing new therapeutic agents for cancer treatment (Rodrigues et al., 2016).

Fluorescence Quenching in Quinoline Dyes

Studies on the fluorescence quenching of quinoline dyes by silver nanoparticles and surfactants contribute to a better understanding of their photophysical properties, which is valuable in the field of material science and photophysics (Khan & Asiri, 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-6-26-20-10-8-7-9-18(20)21(25)22-15-19(24(4)5)16-11-13-17(14-12-16)23(2)3/h7-14,19H,6,15H2,1-5H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQMEEAIQNJEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

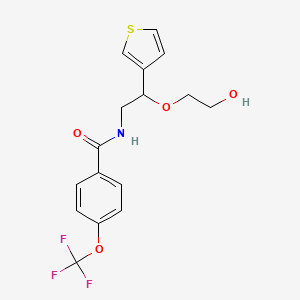

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)

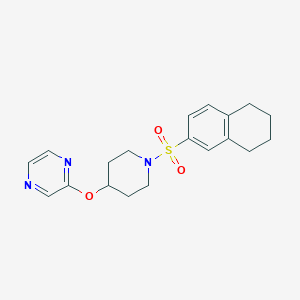

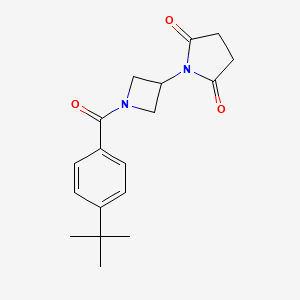

![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)

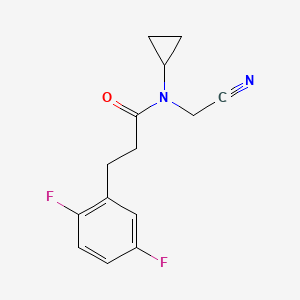

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)

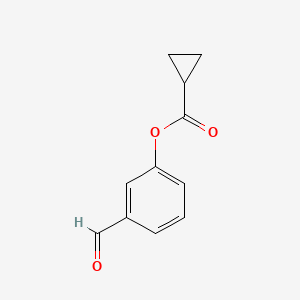

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

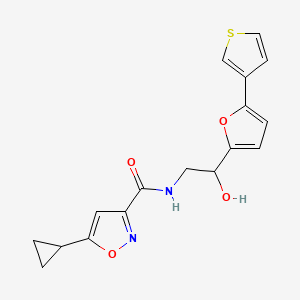

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)